N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide
CAS No.: 478064-29-8
Cat. No.: VC5435013
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478064-29-8 |
|---|---|
| Molecular Formula | C14H14N2O4S |
| Molecular Weight | 306.34 |
| IUPAC Name | N'-methylsulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide |
| Standard InChI | InChI=1S/C14H14N2O4S/c1-21(18,19)16-15-14(17)13-8-11-10-5-3-2-4-9(10)6-7-12(11)20-13/h2-7,13,16H,8H2,1H3,(H,15,17) |
| Standard InChI Key | VTHKSXKAFXFQIN-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Architecture
The IUPAC name N'-methylsulfonyl-1,2-dihydrobenzo[e]benzofuran-2-carbohydrazide reflects its bifunctional structure . The core consists of a 1,2-dihydronaphtho[2,1-b]furan system, a bicyclic framework featuring a fused benzene and furan ring. The methanesulfonohydrazide group (-SONH-NH-CO-) is appended at the C2 position of the furan moiety. The SMILES representation CS(=O)(=O)NNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 clarifies the connectivity, while the InChIKey VTHKSXKAFXFQIN-UHFFFAOYSA-N provides a unique identifier for structural verification.
Table 1: Key Identifiers and Structural Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 478064-29-8 | |
| Molecular Formula | ||
| Molecular Weight | 306.34 g/mol | |
| XLogP3-AA (Lipophilicity) | 1.9 | |
| Topological Polar Surface Area | 92.9 Ų |
Synthesis and Physicochemical Properties
Solubility and Stability
Experimental solubility in aqueous media at pH 7.4 is reported as 3.8 μg/mL , indicating limited hydrophilicity. The compound’s stability under ambient conditions remains unstudied, though its rotatable bond count (3) suggests moderate conformational flexibility.
Table 2: Computed Physicochemical Properties
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